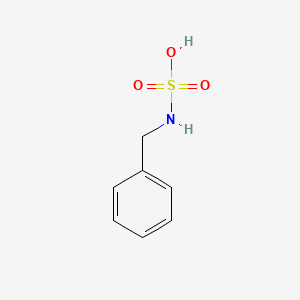
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and an amine group at the 6th position on the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrochromene derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrochromene derivatives.
Reduction: Aminochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromene structure.
Mécanisme D'action
The mechanism of action of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-chromen-6-ylamine: Similar structure but with a hydroxy group instead of a nitro group.
7-Methoxy-3,4-dihydro-2H-chromen-6-ylamine: Contains a methoxy group at the 7th position.
7-Amino-3,4-dihydro-2H-chromen-6-ylamine: Has an amino group at the 7th position instead of a nitro group.
Uniqueness
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is unique due to the presence of both a nitro group and an amine group on the chromene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
7-nitro-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-6-2-1-3-14-9(6)5-8(7)11(12)13/h4-5H,1-3,10H2 |
Clé InChI |
LSNRFACGTIWREC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2OC1)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)


![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)





![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)
